molecular formula C12H9Cl2NO4 B1676114 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid CAS No. 130798-51-5

3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid

Cat. No.: B1676114
CAS No.: 130798-51-5
M. Wt: 302.11 g/mol
InChI Key: KNBSYZNKEAWABY-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

MDL 29951 primarily targets the NMDA receptor , acting as a glycine antagonist . The NMDA receptor is a glutamate receptor and ion channel protein found in nerve cells. It is activated when glycine and glutamate bind to it, and it plays a key role in synaptic plasticity, which is important for learning and memory.

Mode of Action

MDL 29951 acts as an antagonist at the glycine binding site of the NMDA receptor . This means it binds to this site and inhibits the action of glycine, which is a necessary co-agonist for the activation of the NMDA receptor. By doing so, MDL 29951 inhibits the activation of the NMDA receptor.

Biochemical Pathways

Given its role as an nmda receptor antagonist, it likely impacts pathways related toneuronal signaling and synaptic plasticity .

Preparation Methods

Chemical Reactions Analysis

MDL-29951 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Properties

IUPAC Name

3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2NO4/c13-5-3-7(14)10-6(1-2-9(16)17)11(12(18)19)15-8(10)4-5/h3-4,15H,1-2H2,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNBSYZNKEAWABY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NC(=C2CCC(=O)O)C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101861-63-6
Record name Mdl-29951
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04175
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid
Reactant of Route 3
3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid
Reactant of Route 4
3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid
Reactant of Route 5
3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid
Customer
Q & A

Q1: What is the primary target of MDL 29951 and how does it exert its effect?

A1: MDL 29951 (3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid) primarily targets the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor subtype. [, ] While it exhibits inhibitory effects on both GluN1/GluN2 and GluN1/GluN3 containing receptors, its mechanism of action on glutamate dehydrogenase (GDH) is distinct. Research suggests that MDL 29951 acts as an uncompetitive inhibitor of GDH, binding to a site distinct from the catalytic site for both 2-oxoglutarate and NADH. This interaction may cause steric hindrance or conformational changes in GDH, ultimately leading to reduced enzyme activity. [] Interestingly, the presence of ADP was found to diminish the inhibitory effects of MDL 29951 on GDH, with GDH I exhibiting higher sensitivity to ADP than GDH II. [] This finding suggests potential differential regulation of the two GDH isoforms by MDL 29951 depending on ADP concentrations.

Q2: How does the structure of MDL 29951 relate to its activity on different NMDA receptor subtypes?

A2: While the provided research doesn't delve into the specific structural determinants of MDL 29951's activity on different NMDA receptor subtypes, it highlights the compound's ability to differentiate between GluN1/GluN3A and GluN1/GluN3B receptors. [] Further research exploring the structure-activity relationship (SAR) is needed to fully understand how modifications to MDL 29951's structure might influence its potency, selectivity, and activity on various NMDA receptor subtypes.

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